molecular formula C20H28O6 B1678782 (-)-Rabdoternin A CAS No. 128887-80-9

(-)-Rabdoternin A

Cat. No.: B1678782
CAS No.: 128887-80-9
M. Wt: 364.4 g/mol
InChI Key: DWBNAAUVBIEEOE-WVTLLFIISA-N
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Description

(-)-Rabdoternin A is a naturally occurring compound isolated from the plant Rabdosia ternifolia. It belongs to the class of diterpenoids, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Rabdoternin A involves several steps, starting from readily available starting materials. The key steps include:

    Cyclization: Formation of the core diterpenoid structure through cyclization reactions.

    Functional Group Modifications: Introduction of functional groups such as hydroxyl, carbonyl, and methoxy groups through various organic reactions.

    Purification: The final product is purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and scalability of the synthetic routes. Biotechnological approaches, such as microbial fermentation and plant cell culture, are also being explored for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (-)-Rabdoternin A undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Introduction of different substituents on the aromatic ring using electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are studied for their enhanced biological activities.

Scientific Research Applications

(-)-Rabdoternin A has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.

    Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.

    Medicine: Explored for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. Studies have shown its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of (-)-Rabdoternin A involves multiple molecular targets and pathways:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.

    Anti-cancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

    Antimicrobial: Disrupts microbial cell membranes and inhibits essential enzymes involved in microbial metabolism.

Comparison with Similar Compounds

(-)-Rabdoternin A is compared with other diterpenoids such as:

    Forskolin: Known for its role in activating adenylate cyclase and increasing cyclic AMP levels.

    Taxol: A well-known anti-cancer agent that stabilizes microtubules and inhibits cell division.

    Andrographolide: Exhibits anti-inflammatory and anti-cancer properties similar to this compound.

Uniqueness: this compound is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to target multiple pathways makes it a promising candidate for further research and development.

Properties

CAS No.

128887-80-9

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

(1R,2R,5S,7R,8R,9S,10S,11R)-7,9,10,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-16-one

InChI

InChI=1S/C20H28O6/c1-9-10-5-6-11-18-8-4-7-17(2,3)12(18)15(23)20(25,26-16(18)24)19(11,13(9)21)14(10)22/h10-15,21-23,25H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14?,15-,18+,19-,20+/m0/s1

InChI Key

DWBNAAUVBIEEOE-WVTLLFIISA-N

SMILES

CC1(CCCC23C1C(C(C45C2CCC(C4O)C(=C)C5O)(OC3=O)O)O)C

Isomeric SMILES

CC1(CCC[C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4O)C(=C)[C@H]5O)(OC3=O)O)O)C

Canonical SMILES

CC1(CCCC23C1C(C(C45C2CCC(C4O)C(=C)C5O)(OC3=O)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(-)-Rabdoternin A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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